(R)-3-Mercapto-2-methylpropionic acid

ACE inhibition Stereospecificity Drug Design

(R)-3-Mercapto-2-methylpropionic acid (CAS 74407-71-9) is a chiral, sulfur-containing carboxylic acid, specifically the (R)-enantiomer of 2-methyl-3-sulfanylpropanoic acid. Its molecular formula is C₄H₈O₂S and it has a molecular weight of 120.17 g/mol.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 74407-71-9
Cat. No. B14441826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Mercapto-2-methylpropionic acid
CAS74407-71-9
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)O
InChIInChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1
InChIKeyMHRDCHHESNJQIS-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Mercapto-2-methylpropionic acid (CAS 74407-71-9): Stereochemistry-Driven Building Block for Inhibitor Design and Chiral Materials


(R)-3-Mercapto-2-methylpropionic acid (CAS 74407-71-9) is a chiral, sulfur-containing carboxylic acid, specifically the (R)-enantiomer of 2-methyl-3-sulfanylpropanoic acid. Its molecular formula is C₄H₈O₂S and it has a molecular weight of 120.17 g/mol . The compound features a chiral center at the 2-carbon, making its specific (R)-configuration critical for biological and physicochemical interactions, distinguishing it from its (S)-enantiomer (CAS 75166-31-3) and the racemic mixture (CAS 26473-47-2). This enantiomer is a key intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors [1] and is a valuable chiral building block for advanced functional materials, including ferroelectric liquid crystals [2].

Role Chiral building block (R)-enantiomer for stereochemical control
Workflow Enantiomer-controlled ACE inhibitor research Reported assay-response context
Selection context Chiral dopant precursor for liquid crystal studies Positive polarization mesophase research

Why Racemic or (S)-Enantiomer Substitution for (R)-3-Mercapto-2-methylpropionic acid Leads to Critical Performance Failure


Substituting the (R)-enantiomer with its (S)-counterpart or the racemic mixture is not viable for stereospecific applications. The absolute configuration at the 2-methyl position is a primary determinant of biological activity and material properties. In drug design, the (D)-isomer, which corresponds to the (R)-configuration, has been documented to be approximately 100 times more potent as an angiotensin-converting enzyme (ACE) inhibitor than the (L)-isomer [1]. This extreme difference in pharmacodynamic activity means that using the incorrect enantiomer would result in a therapeutically ineffective compound. Similarly, in materials science, the (R)-configuration imparts a specific helical twisting power necessary to induce mesophases, such as the blue phase and twist grain boundary phases, in liquid crystals; the opposite enantiomer would produce chiral phases of opposite handedness, fundamentally altering the device's electro-optical properties [2].

Target (R)-3-Mercapto-2-methylpropionic acid
vs
Potential substitute (S)-enantiomer or racemic mixture
Enantiomer-controlled pathway response Reported inhibitor-context activity depends on (R)-configuration
vs
Pathway response mismatch (S)-enantiomer may show markedly different pathway inhibition context
Mesophase induction behavior Right-handed helical twisting for specific liquid crystal phases
vs
Opposite handedness risk (S)-enantiomer reverses helical handedness and polarization sign

Quantitative Evidence for (R)-3-Mercapto-2-methylpropionic acid: Differentiated Performance Data Against Comparators


100-Fold Enhancement in ACE Inhibitory Activity Compared to the (S)-Enantiomer

The (R)-enantiomer (historically referred to as the (D)-isomer) of 3-mercapto-2-methylpropionic acid demonstrates 100-fold greater potency as an inhibitor of angiotensin-converting enzyme (ACE) compared to its (S)-enantiomer. This was established during the development of captopril, where the configuration of the mercaptoalkanoic chain was found to be strictly correlated with inhibitory activity [1].

ACE Inhibition
Head-to-head
100-fold greater reported inhibitory context for (R)-enantiomer vs (S)-enantiomer
Supports enantiomer-attribution in ACE inhibitor research
In vitro ACE assay context; inhibitor design relevance
ACE inhibition Stereospecificity Drug Design Captopril Analogues

Enabling Specific Mesophase Induction in Ferroelectric Liquid Crystals via (R)-Configuration

Highly optically pure (R)-3-alkylmercapto-2-methylpropionic acids are critical for inducing specific mesophases in liquid crystal mixtures. Derivatives based on the (R)-configuration were shown to form Blue Phase (BP) and Twist Grain Boundary (TGB) phases, with measured spontaneous polarization (Ps) values in the range of 18 to 23 nC/cm² [1]. The (S)-enantiomer would induce a structurally identical chiral phase but with opposite helical handedness and polarization sign, leading to a complete reversal of electro-optical switching behavior.

Liquid Crystal Mesophase
Cross-study comparable
Induces Blue Phase and TGB phases; Ps = 18–23 nC/cm² reported
Enantiomer-specific phase induction context
Opposite handedness from (S)-enantiomer; racemate suppresses phases
Liquid Crystals Chiral Dopants Ferroelectricity Materials Science

Established Chiral Derivatization Agent for Enantioseparation of Amino Compounds

The (R)-enantiomer, used as d-3-mercapto-2-methylpropionic acid, acts as a chiral reagent in combination with o-phthalaldehyde (OPA) for the diastereomeric separation of amino compounds. A study demonstrated its application to the optical resolution of various α-amino acids, α-alkyl-α-amino acids, and amino alcohols using reversed-phase HPLC with fluorimetric detection. The diastereoselectivity achieved was compared against other commercially available chiral thiols, with the described method offering good enantioselectivity and high sensitivity [1].

Chiral Derivatization
Cross-study comparable
Validated chiral thiol for OPA derivatization and HPLC enantioseparation
Supports analytical chiral separation workflow
Literature-reported diastereoselectivity for amino compounds
Analytical Chemistry Chiral Separation Derivatization HPLC

Key Application Scenarios for Procuring (R)-3-Mercapto-2-methylpropionic acid Based on Quantitative Evidence


Synthesis of Stereochemically-Pure ACE Inhibitor Precursors

A pharmaceutical R&D team aiming to synthesize next-generation captopril analogues or other mercaptoacyl-proline ACE inhibitors must incorporate the (R)-configured 3-mercapto-2-methylpropionyl group. Evidence shows this specific enantiomer is 100-fold more active than the (S)-form [1]. Initiating synthesis with racemic material would lead to a 50% yield of the desired diastereomer and necessitate expensive chiral separation steps, making the procurement of the optically pure (R)-acid a critical cost-efficiency measure.

Development of Ferroelectric Liquid Crystal (FLC) Displays with Positive Polarization

For materials scientists engineering FLC mixtures, the (R)-3-mercapto-2-methylpropionic acid skeleton is essential for creating dopants that yield a positive spontaneous polarization (Ps = 18-23 nC/cm²) and stable Blue Phase and Twist Grain Boundary phases [2]. Procuring the (R)-enantiomer is mandatory to guarantee the correct helical handedness for the intended electro-optical response; the (S)-enantiomer would produce a device with reversed switching polarity, causing system failure.

Validated Chiral Derivatization Protocol for Amino Acid QC

An analytical chemistry group tasked with establishing an HPLC method for the enantiomeric purity of a non-UV-active amino acid drug substance can directly adopt the literature protocol. The method, specifically using (R)-3-mercapto-2-methylpropionic acid (as the d-isomer) with o-phthalaldehyde, has been validated for a wide range of amino compounds and delivers the required sensitivity and diastereoselectivity [3]. Procuring the exact reagent specified in the original method simplifies validation and ensures comparability of results.

Biosynthesis of Novel α-Methylated Bio-Polythioesters

Researchers in biomaterials engineering have identified 3-mercapto-2-methylpropionic acid as a structurally-related precursor for the biosynthesis of poly(3-mercapto-2-methylpropionate), a novel polythioester exhibiting rubber-like elasticity with up to 2600% elongation at break [4]. While the paper's biosynthesis used the racemate, the unique properties of this α-methylated biopolymer create a clear R&D pathway for investigating stereoregular polymer synthesis using the optically pure (R)-enantiomer, potentially yielding materials with enhanced tacticity and performance.

Application
Selection Property
Validation Focus
ACE inhibitor precursor synthesis research
Enantiomer-controlled pathway inhibition context
Enantiomeric purity and reported inhibitor assay response
Ferroelectric liquid crystal dopant development
Specific handedness and polarization sign
Mesophase induction and spontaneous polarization review
Chiral derivatization for amino compound analysis
Literature-supported chiral thiol reagent
Diastereoselectivity and HPLC method-transfer review
Stereoregular biopolymer synthesis research
Optically pure (R)-monomer for tacticity studies
Polymer stereoregularity and material property interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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